タラゾパリブ

概要

説明

タラゾパリブは、主に乳がんと前立腺がんの治療に使用されるポリ(ADPリボース)ポリメラーゼ阻害剤です。タレンナというブランド名で販売されており、DNA修復に重要な役割を果たすポリ(ADPリボース)ポリメラーゼ酵素を阻害する能力で知られています。 タラゾパリブは、特にBRCA変異を持つ癌の治療に効果的です .

科学的研究の応用

Talazoparib has a wide range of scientific research applications:

Chemistry: Used as a model compound to study poly (ADP-ribose) polymerase inhibition and DNA repair mechanisms.

Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase enzymes in cellular processes.

Medicine: Extensively used in clinical trials and treatments for breast cancer and prostate cancer, particularly in patients with BRCA mutations

作用機序

タラゾパリブは、一本鎖DNA切断の修復に不可欠なポリ(ADPリボース)ポリメラーゼ酵素を阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、タラゾパリブはDNA損傷の修復を防ぎ、DNA鎖切断の蓄積につながります。 この蓄積は最終的に細胞死をもたらし、特にDNA修復機構がすでに欠損しているBRCA変異を持つがん細胞で起こります .

生化学分析

Biochemical Properties

Talazoparib interacts with the PARP family of enzymes, which play a critical role in repairing DNA single-strand breaks . It inhibits the catalytic activity of PARP-1 and PARP-2 enzymes, which are involved in base excision repair of DNA single-strand breaks .

Cellular Effects

Talazoparib has shown cytotoxicity in cancer cell lines that harbored defects in DNA repair genes, including BRCA1 and BRCA2 . It also mediates anti-tumor effects on patient-derived xenograft breast cancer models bearing mutated BRCA1 or mutated BRCA2 or wild type BRCA1 and BRCA2 .

Molecular Mechanism

Talazoparib exerts its effects at the molecular level by inhibiting the PARP enzymes, thereby preventing the repair of DNA single-strand breaks . This leads to the accumulation of DNA single-strand breaks, which then leads to DNA double-strand breaks and subsequently cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, talazoparib has shown to cause DNA damage response and inhibition of PARP enzymatic activity in patients with advanced solid tumors harboring BRCA1/2 mutations after 8 days of treatment .

Metabolic Pathways

Talazoparib is minimally metabolized, with less than 30% of the drug undergoing metabolism . The identified metabolic pathways of talazoparib in humans include cysteine conjugation of mono-desfluoro-talazoparib, dehydrogenation, glucuronide conjugation, and mono-oxidation .

Transport and Distribution

Talazoparib is distributed within the body with an apparent volume of distribution of 420 L . It does not preferentially distribute into red blood cells .

準備方法

タラゾパリブの合成は、鍵となる中間体の調製から始まるいくつかのステップを含みます。主要な合成経路の1つは、4-アミノ-6-フルオロイソベンゾフラン-1(3H)-オンと4-フルオロベンズアルデヒドを出発物質として使用することを含みます。 反応は、キラルカラムとメタノールおよび二酸化炭素を溶離液として用いた超臨界クロマトグラフィーを用いたキラル分離を伴います . タラゾパリブの工業生産は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。

化学反応の分析

タラゾパリブは、次のようなさまざまな化学反応を受けます。

酸化: タラゾパリブは、特に強い酸化剤の存在下で酸化反応を受けます。

還元: 還元反応は、特定の条件下で起こる可能性がありますが、これらはあまり一般的ではありません。

置換: タラゾパリブは、特に求核剤の存在下で置換反応に関与することができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。 .

科学研究への応用

タラゾパリブは、幅広い科学研究への応用があります。

化学: ポリ(ADPリボース)ポリメラーゼ阻害とDNA修復機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスにおけるポリ(ADPリボース)ポリメラーゼ酵素の役割を理解するための研究に使用されます。

類似化合物との比較

タラゾパリブは、オラパリブ、ルカパリブ、ニラパリブなどの他のポリ(ADPリボース)ポリメラーゼ阻害剤と比較されます。 これらの化合物はすべてポリ(ADPリボース)ポリメラーゼ酵素を阻害しますが、タラゾパリブは、損傷したDNAにポリ(ADPリボース)ポリメラーゼ酵素をトラップする能力がより高いため、より強い細胞毒性を示すことが特徴です . これにより、タラゾパリブはBRCA変異を持つ癌の治療に特に効果的になります。

類似化合物

- オラパリブ

- ルカパリブ

- ニラパリブ

特性

IUPAC Name |

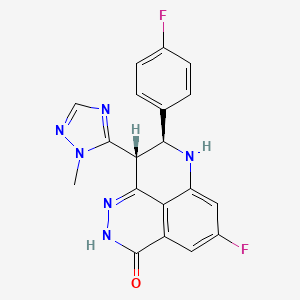

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025928 | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1207456-01-6, 1373431-65-2 | |

| Record name | Talazoparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talazoparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talazoparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talazoparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALAZOPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does talazoparib interact with its target, PARP?

A: Talazoparib is a highly potent and specific PARP1/2 inhibitor. It displays a dual mechanism of action: catalytic inhibition of PARP enzymatic activity and trapping of PARP proteins on DNA at sites of damage. This trapping prevents PARP from dissociating from DNA, leading to the accumulation of PARP-DNA complexes and ultimately cell death. []

Q2: What are the downstream effects of PARP inhibition and trapping by talazoparib?

A: By inhibiting PARP and trapping it on DNA, talazoparib prevents the repair of single-strand DNA breaks. This accumulation of DNA damage ultimately leads to replication fork stalling and collapse, resulting in double-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. [, ]

Q3: Does talazoparib affect the cell cycle?

A: Yes, research shows that talazoparib treatment leads to cell cycle arrest. Studies on SLFN11-proficient cells show an S phase arrest without DNA replication. Interestingly, this arrest seems independent of ATR, the key regulator of the intra-S phase checkpoint. []

Q4: What is the molecular formula and weight of talazoparib?

A4: The scientific papers provided do not include the molecular formula or weight of talazoparib. You may find this information in drug databases or chemical structure resources.

Q5: Is there any spectroscopic data available for talazoparib?

A5: The provided research papers do not delve into spectroscopic data for talazoparib.

Q6: Do the provided research papers discuss material compatibility, stability, or catalytic properties of talazoparib?

A6: The research papers primarily focus on the biological activity and clinical applications of talazoparib. Information regarding material compatibility, stability outside of biological contexts, or catalytic properties is not covered in these studies.

Q7: Have any computational studies been conducted to understand the interaction of talazoparib with PARP?

A: While not extensively detailed in these research papers, computational molecular docking analyses have been used to simulate the interaction between talazoparib and drug efflux pumps like ABCC1 and ABCG2. [] This approach helps understand potential drug resistance mechanisms.

Q8: How do structural modifications of talazoparib affect its activity, potency, and selectivity?

A: While the provided papers don't delve into specific structural modifications of talazoparib, they highlight its potency compared to other PARP inhibitors. Talazoparib demonstrates a 10,000-fold increase in PARP trapping compared to other agents. [] This suggests that structural features contribute to its enhanced activity and potential for synergistic effects.

Q9: What formulation strategies are being explored to improve talazoparib's stability, solubility, or bioavailability?

A: Researchers are actively investigating novel drug delivery systems to enhance talazoparib's therapeutic efficacy and potentially mitigate side effects. One promising approach involves the development of talazoparib-loaded nanoparticles, particularly solid lipid nanoparticles (SLNs) [] and PLGA implants [, , ]. These nanoformulations have shown promising results in preclinical models, enhancing drug delivery to tumor sites and improving treatment outcomes while minimizing toxicity.

Q10: Do the provided research articles discuss SHE (Safety, Health, and Environment) regulations related to talazoparib?

A10: The research papers primarily focus on the pharmacological aspects and clinical investigations of talazoparib. Information regarding specific SHE regulations and compliance is not discussed within these papers.

Q11: What is the ADME (absorption, distribution, metabolism, excretion) profile of talazoparib?

A: A mass balance study using 14C-labeled talazoparib revealed minimal metabolism and predominantly renal excretion of unchanged drug. Approximately 68.7% of the radioactive dose was recovered in urine and 19.7% in feces. [] The concentration-time profiles of unchanged talazoparib in plasma and whole blood were similar, with a median time to peak concentration of 30 minutes and a mean half-life of approximately 80 hours. []

Q12: Does talazoparib cross the blood-brain barrier?

A: Research suggests restricted delivery of talazoparib across the blood-brain barrier. This is likely due to its efflux by the MDR1 transporter. In a study on glioblastoma, brain talazoparib concentrations were significantly lower than plasma concentrations, indicating limited penetration. []

Q13: What is the in vitro efficacy of talazoparib in various cancer cell lines?

A: Talazoparib displays potent in vitro activity against a variety of cancer cell lines, particularly those with deficiencies in HR DNA repair pathways. This sensitivity is observed in cell lines derived from breast cancer [, , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], chondrosarcoma [], and Ewing sarcoma [, ], among others. The IC50 values for talazoparib vary among cell lines, ranging from nanomolar to micromolar concentrations.

Q14: What preclinical models have been used to evaluate talazoparib's efficacy?

A: Talazoparib's efficacy has been extensively evaluated in preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. These models encompass various cancer types such as breast cancer [, , , , , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], Ewing sarcoma [, ], and glioblastoma [].

Q15: Have there been any clinical trials investigating talazoparib's efficacy?

A15: Yes, multiple clinical trials have investigated talazoparib's efficacy in various cancer types. Notable examples include:

- EMBRACA (NCT01945775): A phase 3 trial demonstrating superior progression-free survival with talazoparib compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. [, , ]

- ABRAZO (NCT02034916): A phase 2 trial evaluating talazoparib in patients with germline BRCA1/2-mutated advanced breast cancer. []

- NCT01286987: A phase 1 trial investigating talazoparib in patients with advanced/recurrent solid tumors. [, ]

- NCT03042910: A phase 1 cardiac repolarization trial evaluating talazoparib in patients with advanced solid tumors. []

- NCT02921919: An open-label extension trial of talazoparib in patients with advanced cancers. []

Q16: Is talazoparib more effective as a single agent or in combination with other therapies?

A16: Research suggests that combining talazoparib with other therapies can enhance its efficacy. Preclinical studies demonstrate synergistic anti-tumor effects when combined with:

- Temozolomide: Demonstrated significant synergism in Ewing sarcoma models, both in vitro and in vivo. [, ]

- Chemotherapy: Studies show promising results in combination with various chemotherapeutic agents in different cancer types, including platinum-based chemotherapy in TNBC and carboplatin in various cancers. [, , , , ]

- Radiation Therapy: Preclinical data indicate synergistic effects in head and neck squamous cell carcinoma models. []

- Anti-HER2 therapies: Combinations with Trastuzumab or T-DM1 showed efficacy in HER2-positive and HER2-low breast cancer PDX models. []

Q17: What are the known mechanisms of resistance to talazoparib?

A17: Several mechanisms of resistance to talazoparib have been identified, including:

- Deficiency or low expression of SLFN11: Studies suggest that inactivation of SLFN11, a gene involved in DNA replication stress response, confers resistance to talazoparib. []

- Overexpression of drug efflux pumps: Increased expression of efflux pumps, specifically ABCC1 and ABCG2, can lead to reduced intracellular concentrations of talazoparib and subsequent resistance. [, ]

Q18: What are the common adverse effects associated with talazoparib treatment?

A18: The most common adverse events associated with talazoparib are primarily hematologic:

- Anemia: The most frequent adverse event, occurring in nearly half of patients treated with talazoparib. [, ]

- Neutropenia and Thrombocytopenia: Occur less frequently than anemia but are still common side effects. [, ]

Q19: How are hematologic toxicities associated with talazoparib managed?

A19: Hematologic toxicities are generally manageable with supportive care measures, including:

- Dose Modifications: Dose interruptions or reductions are common strategies to manage hematologic toxicities. [, ]

- Transfusions: Blood transfusions may be necessary in cases of severe anemia. []

Q20: What strategies are being explored to improve talazoparib delivery to specific targets or tissues?

A20: Beyond nanoparticles, researchers are exploring other strategies:

- Brachytherapy Spacers: Modified brachytherapy spacers loaded with talazoparib offer a promising approach for sustained and localized drug delivery directly to the tumor site. []

- Antibody-Mediated Targeting: Combining nanoparticles with tumor-specific antibodies could enhance the selectivity and efficacy of talazoparib delivery. []

Q21: Are there any biomarkers to predict talazoparib's efficacy?

A21: While BRCA1/2 mutations are established biomarkers, research is exploring additional predictive markers:

- Homologous Recombination Deficiency (HRD): HRD, even in the absence of BRCA mutations, is associated with talazoparib sensitivity. [, , ] HRD scores, determined by genomic instability assays, are being investigated as potential predictive markers.

- SLFN11 Expression: High SLFN11 expression correlates with sensitivity to talazoparib in SCLC cell lines. []

- Other DNA Damage Response (DDR) Genes: Mutations in DDR genes like ATM, ARID1A, IDH1, BAP1, ATR, CHK2, and PALB2 are being investigated as potential predictors of response. []

Q22: How is treatment response to talazoparib monitored?

A: Treatment response is typically monitored using imaging techniques like CT scans and MRI to assess tumor size and progression. Additionally, monitoring blood cell counts is crucial for early detection and management of hematologic toxicities. []

Q23: What analytical methods are used to characterize, quantify, and monitor talazoparib?

A23: The research papers mention several analytical techniques used in talazoparib research:

- High-Performance Liquid Chromatography (HPLC): Used to analyze and quantify talazoparib concentrations in various matrices, including plasma, tumor tissues, and nanoparticle formulations. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the sensitive and specific quantification of talazoparib and its metabolites. []

- Immunofluorescence Assays (IFA): Used to detect and quantify the expression of specific proteins, such as DNA damage response markers like γH2AX, pNBS1, and Rad51, in tumor tissues. []

- Flow Cytometry: Utilized to analyze cell cycle distribution, assess apoptosis, and quantify DNA damage markers like phosphorylated H2AX. [, , ]

- Western Blotting: Employed to detect and quantify protein expression levels, including PARP, SLFN11, and other DNA damage response proteins. [, , , ]

- ELISA: Used to measure total PAR levels in tumor tissues, providing insights into PARP activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)